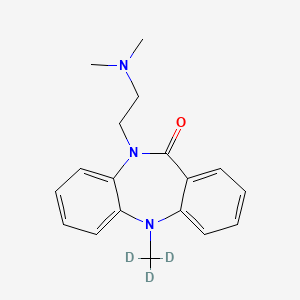![molecular formula C16H23ClN2 B13838118 5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZYL-DBU-CHLORIDE is an organic compound with the chemical formula C13H14ClN. It is a derivative of benzyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL-DBU-CHLORIDE typically involves the reaction of benzyl chloride with DBU. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_7\text{H}7\text{Cl} + \text{C}9\text{H}{16}\text{N}2 \rightarrow \text{C}{13}\text{H}{14}\text{ClN} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of BENZYL-DBU-CHLORIDE may involve larger-scale reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
BENZYL-DBU-CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various benzyl derivatives, while oxidation reactions can produce benzaldehyde or benzoic acid derivatives.
科学研究应用
BENZYL-DBU-CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: BENZYL-DBU-CHLORIDE is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of BENZYL-DBU-CHLORIDE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.
相似化合物的比较
Similar Compounds
Benzyl Chloride: A precursor to BENZYL-DBU-CHLORIDE, known for its use in organic synthesis and as an intermediate in the production of various chemicals.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong base used in organic synthesis, particularly in deprotonation reactions and as a catalyst.
Uniqueness
BENZYL-DBU-CHLORIDE is unique due to its combined properties of benzyl chloride and DBU. It exhibits both nucleophilic and electrophilic behavior, making it versatile in various chemical reactions. Its ability to participate in multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industrial processes.
属性
分子式 |
C16H23ClN2 |
|---|---|
分子量 |
278.82 g/mol |
IUPAC 名称 |
5-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride |
InChI |
InChI=1S/C16H23N2.ClH/c1-3-8-15(9-4-1)14-18-12-6-2-5-10-16(18)17-11-7-13-18;/h1,3-4,8-9H,2,5-7,10-14H2;1H/q+1;/p-1 |
InChI 键 |
LFUBBXRCCBUHOA-UHFFFAOYSA-M |
规范 SMILES |
C1CCC2=NCCC[N+]2(CC1)CC3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


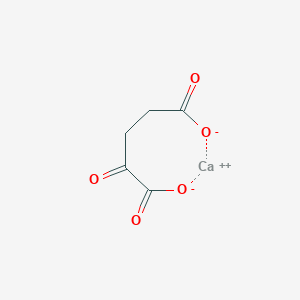

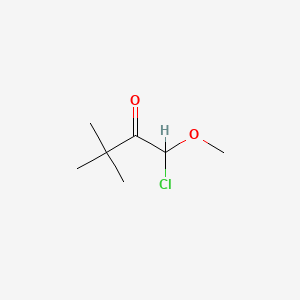
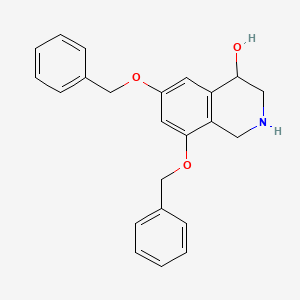
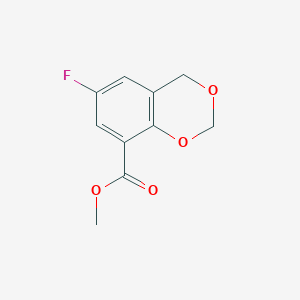
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

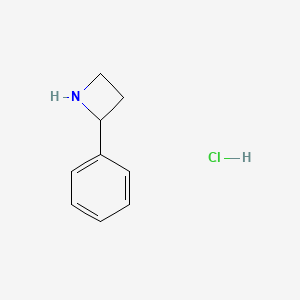

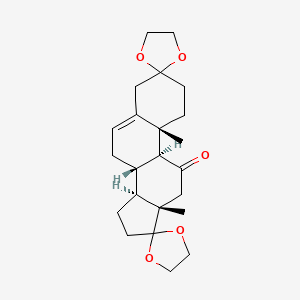

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

